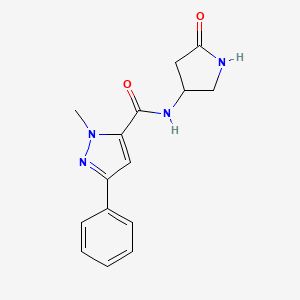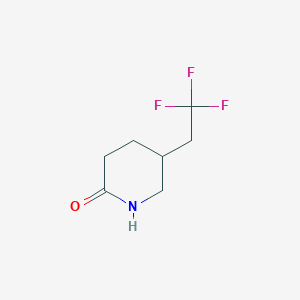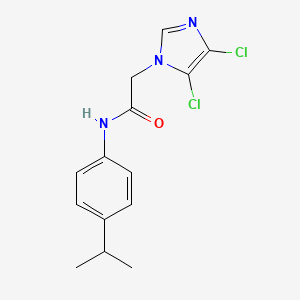![molecular formula C20H41NO2Sn B2728962 tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate CAS No. 139111-44-7](/img/structure/B2728962.png)
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate” is a chemical compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound can be deprotected under acidic conditions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Carbamate synthesis typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Scientific Research Applications
Organic Synthesis and Palladium-Catalyzed Reactions
- Application : tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate (abbreviated as t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc) serves as a versatile building block in organic synthesis. Specifically, it participates in palladium-catalyzed reactions, leading to the formation of N-Boc-protected anilines . These anilines find use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Tetrasubstituted Pyrroles
- Application : Researchers have harnessed t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc for the synthesis of tetrasubstituted pyrroles. These pyrroles contain ester or ketone groups at the C-3 position. Pyrroles are essential heterocyclic compounds with diverse biological activities, making them valuable targets in drug discovery and materials science .
Chiral Selective Reductions
- Application : Ketoreductases have been employed to perform chiral selective reductions on t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc. The resulting product, tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, holds promise for targeted biotransformation. Such chemoenzymatic approaches contribute to green chemistry and asymmetric synthesis .
Natural Product Synthesis
- Application : ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate derived from t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc, plays a pivotal role in the synthesis of jaspine B. Jaspine B, isolated from marine sponges, exhibits cytotoxic activity against several human carcinoma cell lines. The efficient synthesis of this natural product relies on t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc as a key building block .
Chemical Transformations and Biosynthetic Pathways
- Application : Beyond its direct use, the tert-butyl group in t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc finds relevance in chemical transformations and biosynthetic pathways. Understanding its behavior sheds light on both synthetic and natural processes .
Mass Spectrometry and Chromatography
- Application : Researchers utilize t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc in mass spectrometry and chromatography applications. Whether as a reference standard or a sample manipulation reagent, its role is critical in analytical chemistry .
properties
IUPAC Name |
tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2728879.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)
![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)


![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)


![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)


